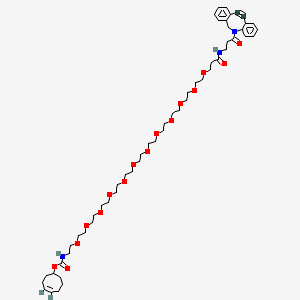
Tco-peg12-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tco-peg12-dbco is a compound that contains a trans-cyclooctene (TCO) group and a dibenzylcyclooctyne (DBCO) moiety connected by a polyethylene glycol (PEG) spacer. This compound is widely used in bioorthogonal click chemistry, which allows for the rapid, selective, and biocompatible conjugation of biomolecules such as proteins, peptides, and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The TCO group can be introduced through chemical synthesis or enzyme-catalyzed reactions . The DBCO group is often attached using tetrafluorophenyl (TFP) esters, which react with primary amines to form stable amide bonds .
Industrial Production Methods
Industrial production of Tco-peg12-dbco follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tco-peg12-dbco undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The TCO group reacts with tetrazine-containing molecules
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Tco-peg12-dbco has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tco-peg12-dbco involves bioorthogonal click reactions:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG12-TCO: Contains similar functional groups but may have different spacer lengths.
TCO-PEG2-DBCO: A shorter PEG linker with similar functional groups.
Uniqueness
Tco-peg12-dbco is unique due to its long PEG12 spacer, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in biological systems .
Properties
Molecular Formula |
C54H81N3O16 |
|---|---|
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)/b2-1- |
InChI Key |
LREIKQBRBHTOTK-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


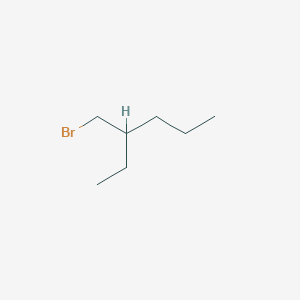
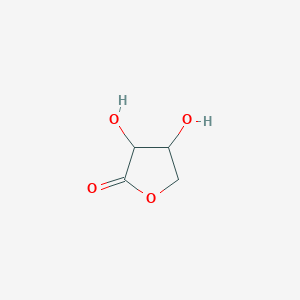

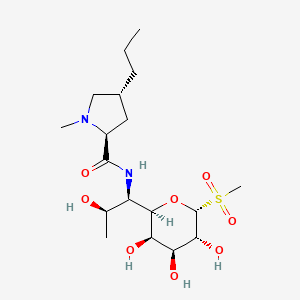
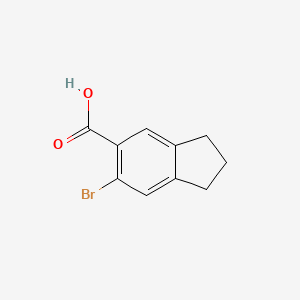
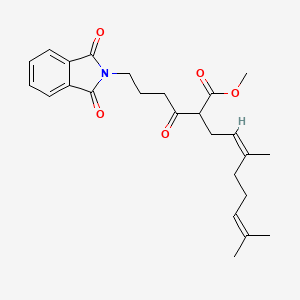
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)
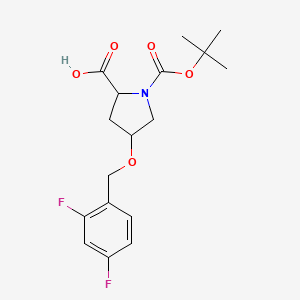

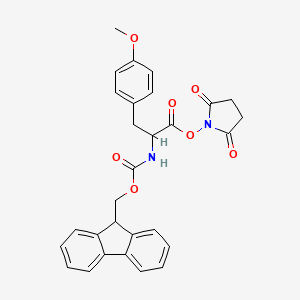
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
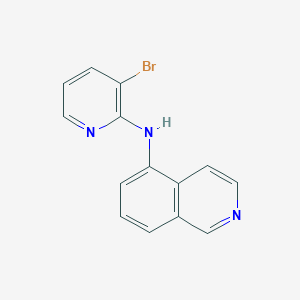
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)
